molecular formula C12H16O3 B8436469 2-(3-Methoxyphenoxy)tetrahydro-2H-pyran

2-(3-Methoxyphenoxy)tetrahydro-2H-pyran

Número de catálogo: B8436469
Peso molecular: 208.25 g/mol
Clave InChI: CDCGIKFRFDSEJR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-Methoxyphenoxy)tetrahydro-2H-pyran is a tetrahydropyran derivative featuring a 3-methoxyphenoxy substituent at the 2-position of the pyran ring. The compound belongs to a class of ether-protected alcohols, where the tetrahydropyran (THP) group acts as a protecting group for hydroxyl functionalities in organic synthesis.

Propiedades

Fórmula molecular

C12H16O3

Peso molecular

208.25 g/mol

Nombre IUPAC

2-(3-methoxyphenoxy)oxane

InChI

InChI=1S/C12H16O3/c1-13-10-5-4-6-11(9-10)15-12-7-2-3-8-14-12/h4-6,9,12H,2-3,7-8H2,1H3

Clave InChI

CDCGIKFRFDSEJR-UHFFFAOYSA-N

SMILES canónico

COC1=CC(=CC=C1)OC2CCCCO2

Origen del producto

United States

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiparasitic Activity
Research has highlighted the efficacy of 2-(3-Methoxyphenoxy)tetrahydro-2H-pyran analogs against parasitic diseases. For instance, one study demonstrated that derivatives of this compound exhibited significant growth inhibition against the intracellular form of Trypanosoma cruzi, the causative agent of Chagas disease. The synthesis involved coupling with phenolic compounds, leading to derivatives that showed promising antiparasitic activity .

Antimicrobial Properties
Another application of 2-(3-Methoxyphenoxy)tetrahydro-2H-pyran is in the development of antimicrobial agents. Compounds derived from similar structures have been evaluated for their inhibitory effects on various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. These studies suggest that modifications to the methoxy group can enhance antimicrobial potency .

Biological Evaluation

Synthesis and Biological Testing
The synthesis of 2-(3-Methoxyphenoxy)tetrahydro-2H-pyran derivatives typically involves multi-step procedures, including Williamson ether synthesis and subsequent functional group transformations. Biological evaluations often include assays to assess cytotoxicity and specificity against target pathogens.

Case Study: Antiparasitic Agents

CompoundSynthesis MethodActivityReference
WC-9 AnalogWilliamson Ether SynthesisPotent against T. cruzi
3-Methoxy DerivativeBuchwald CouplingInhibitory against Gram-negative bacteria

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The table below highlights key structural analogs and their substituent differences:

Compound Name Substituent (R) Molecular Formula Molecular Weight CAS Number Key References
2-(3-Methoxyphenoxy)tetrahydro-2H-pyran 3-Methoxyphenoxy C₁₂H₁₆O₃ 208.25* Not provided Inferred
2-(4-Methylphenoxy)tetrahydro-2H-pyran 4-Methylphenoxy C₁₂H₁₆O₂ 192.26 13481-09-9
2-Methoxytetrahydro-2H-pyran Methoxy C₆H₁₂O₂ 116.16 6581-66-4
2-[(8-Bromooctyl)oxy]tetrahydro-2H-pyran 8-Bromooctyloxy C₁₃H₂₃BrO₂ 293.24 50816-20-1
2-(Pentadeca-13,14-dien-1-yloxy)tetrahydro-2H-pyran Alkyne-containing chain C₂₀H₃₂O₂ 304.47 Not provided

*Calculated based on molecular formula.

Key Observations :

  • Steric Considerations : Bulky substituents (e.g., bromooctyloxy) reduce reactivity in nucleophilic substitutions due to steric hindrance .
  • Protection Efficiency: THP ethers with aromatic substituents (e.g., phenoxy) exhibit higher hydrolytic stability compared to aliphatic analogs .

Key Findings :

  • Catalyst Efficiency : Pyridinium p-toluenesulfonate (PPTS) and tetrabutylammonium fluoride (TBAF) are widely used for high-yield THP protections .
  • Solvent Impact : Polar aprotic solvents (e.g., CH₂Cl₂, THF) favor rapid etherification, while dioxane is preferred for alkyne-containing substrates .

Physicochemical Properties

Compound Name Boiling Point (°C) ΔvapH° (kJ/mol) LogP* Applications
2-(2-Methoxyethoxy)-THP Not reported 60.0 ± 2.0 1.2 Solvent, intermediate
2-Methoxy-THP 140–145 60.3 0.8 Flavoring agent, synthesis
2-(4-Methylphenoxy)-THP Not reported Not reported 2.5 Pharmaceutical intermediate
2-[(8-Bromooctyl)oxy]-THP Not reported Not reported 4.2 Polymer chemistry

*Calculated using XLogP3 (PubChem).

Notable Trends:

  • Hydrophobicity: Aromatic substituents (e.g., 4-methylphenoxy) increase LogP values, enhancing lipid solubility for drug delivery applications .
  • Thermal Stability : High evaporation enthalpy (ΔvapH°) values correlate with low volatility, making THP ethers suitable for high-temperature reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Methoxyphenoxy)tetrahydro-2H-pyran, and how are reaction conditions optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, copper(II)-bisphosphine catalysts (e.g., L3 ligands) enable diastereoselective synthesis of tetrahydropyran derivatives, as demonstrated in the oligomerization of substituted alcohols and aldehydes . Prins cyclization using benzaldehyde dimethyl acetal and silane under acidic conditions is another viable route for structurally similar tetrahydropyrans, requiring temperature control (~0–25°C) and catalysts like BF₃·OEt₂ for optimal yields . Reaction optimization involves adjusting solvent polarity (e.g., dry DMSO or THF), stoichiometry of reagents (e.g., KOH as a base), and purification via silica gel chromatography .

Q. How can NMR and MS data be used to confirm the structure of 2-(3-Methoxyphenoxy)tetrahydro-2H-pyran?

  • Methodology :

  • ¹H/¹³C NMR : Key signals include methoxy group protons (~δ 3.7–3.8 ppm) and aromatic protons from the 3-methoxyphenoxy moiety (δ 6.5–7.2 ppm). Coupling constants (e.g., J = 2–10 Hz) help confirm stereochemistry and substituent positions .
  • MS : Electron ionization (EI) and chemical ionization (CI) spectra show molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with tetrahydropyran ring cleavage and methoxy group loss .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodology :

  • Eye/Skin Protection : Use gloves, goggles, and lab coats. In case of contact, rinse eyes with water for 15 minutes and wash skin with soap .
  • Ventilation : Work in a fume hood to avoid inhalation of vapors. Use CO₂ or dry powder extinguishers for fires involving organic solvents .
  • Waste Disposal : Segregate waste and consult local regulations for disposal of halogenated or aromatic byproducts .

Q. How can reaction yields be improved for tetrahydropyran derivatives?

  • Methodology :

  • Catalyst Screening : Copper(II) complexes with chiral bisphosphine ligands enhance diastereoselectivity (>80% de) .
  • Solvent Optimization : Anhydrous solvents (e.g., THF) minimize side reactions.
  • Temperature Control : Low temperatures (−78°C to 0°C) stabilize intermediates in Grignard or organometallic reactions .

Advanced Research Questions

Q. How can stereoselectivity be controlled during the synthesis of chiral 2-(3-Methoxyphenoxy)tetrahydro-2H-pyran derivatives?

  • Methodology : Chiral auxiliaries or catalysts are critical. For example, enantiopure epoxides (e.g., 2-((R)-Oxiran-2-yl)methoxy derivatives) can be synthesized using Allenylmagnesium bromide and purified via column chromatography (>97% purity) . Asymmetric Prins cyclization with Lewis acids (e.g., Fe/Co catalysts) may also induce stereocontrol in ring-forming steps .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

  • Methodology : It serves as a precursor for glycosidase inhibitors or antiviral agents. For instance, derivatives like 3,4,5-tris(benzyloxy)tetrahydropyrans are used to synthesize carbohydrate-based drugs targeting metabolic disorders . Functionalization at the methoxy or phenoxy groups enables coupling with bioactive moieties (e.g., via Suzuki-Miyaura cross-coupling) .

Q. What strategies resolve contradictions in spectral data interpretation for complex derivatives?

  • Methodology :

  • 2D NMR : HSQC and HMBC correlations clarify ambiguous ¹H/¹³C assignments, especially for overlapping signals in the tetrahydropyran ring .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify proposed structures .

Q. How can mechanistic studies elucidate the reactivity of 2-(3-Methoxyphenoxy)tetrahydro-2H-pyran in ring-opening reactions?

  • Methodology :

  • Kinetic Analysis : Monitor reactions via in-situ IR or HPLC to identify intermediates.
  • Isotope Labeling : Use ¹⁸O-labeled water or alcohols to track oxygen incorporation during acid-catalyzed hydrolysis .
  • Theoretical Studies : Transition state modeling (e.g., Gaussian) reveals energy barriers for nucleophilic attacks at the pyran oxygen .

Q. What are the challenges in scaling up synthesis while maintaining purity?

  • Methodology :

  • Continuous Flow Systems : Improve heat/mass transfer for Prins cyclization, reducing byproducts .
  • Crystallization Optimization : Use solvent-antisolvent pairs (e.g., ethanol/water) to enhance crystal purity.
  • Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect impurities early .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.